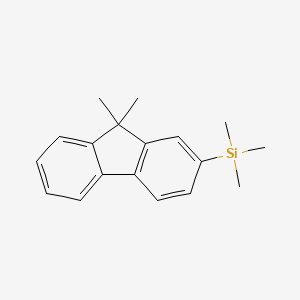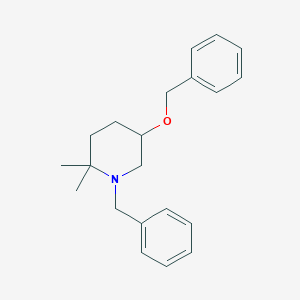
1-Benzyl-5-(benzyloxy)-2,2-dimethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-5-(benzyloxy)-2,2-dimethylpiperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group and a benzyloxy group attached to a piperidine ring, which is further substituted with two methyl groups at the 2-position. The unique structural features of this compound make it an interesting subject for various chemical and pharmacological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-5-(benzyloxy)-2,2-dimethylpiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and a carbonyl compound.
Introduction of Benzyl and Benzyloxy Groups: The benzyl and benzyloxy groups can be introduced through nucleophilic substitution reactions. For example, benzyl chloride and sodium benzyloxide can be used as reagents to introduce these groups onto the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-Benzyl-5-(benzyloxy)-2,2-dimethylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyl or carboxyl groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out to replace the benzyl or benzyloxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride and sodium benzyloxide in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones or carboxylic acids, while reduction may produce benzyl alcohols.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-5-(benzyloxy)-2,2-dimethylpiperidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Benzyl-5-(benzyloxy)-2,2-dimethylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl and benzyloxy groups may play a role in binding to these targets, while the piperidine ring provides structural stability. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzyl-5-(benzyloxy)-2-methylpiperidine: Similar structure but with only one methyl group.
1-Benzyl-5-(benzyloxy)-2,2-dimethylpyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
1-Benzyl-5-(benzyloxy)-2,2-dimethylpyridine: Similar structure but with a pyridine ring instead of a piperidine ring.
Uniqueness
1-Benzyl-5-(benzyloxy)-2,2-dimethylpiperidine is unique due to its specific combination of benzyl, benzyloxy, and dimethyl substitutions on the piperidine ring. This unique structure imparts distinct chemical and pharmacological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C21H27NO |
|---|---|
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
1-benzyl-2,2-dimethyl-5-phenylmethoxypiperidine |
InChI |
InChI=1S/C21H27NO/c1-21(2)14-13-20(23-17-19-11-7-4-8-12-19)16-22(21)15-18-9-5-3-6-10-18/h3-12,20H,13-17H2,1-2H3 |
InChI-Schlüssel |
QHEATGNMCJNKSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(CN1CC2=CC=CC=C2)OCC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Naphtho[1,2-b]furan-2,3-dione](/img/structure/B13683890.png)
![5-(3-Trifluoromethylbenzyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B13683895.png)

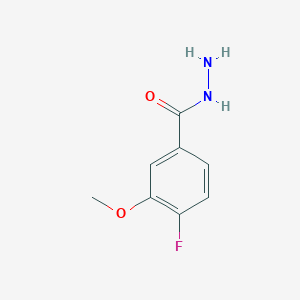


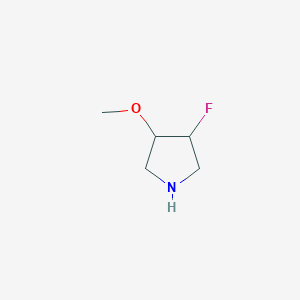
![8-Chloro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13683935.png)
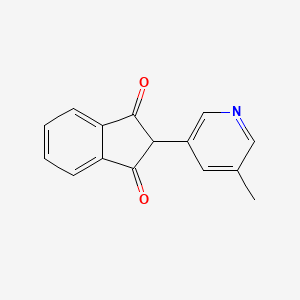

![Tert-butyl 3-[(3,5-dimethoxyphenyl)methylene]azetidine-1-carboxylate](/img/structure/B13683958.png)
![5-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13683962.png)

